1-(10-{[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}-10H-phenothiazin-2-yl)ethanone
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Overview
Description
1-(10-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-10H-PHENOTHIAZIN-2-YL)-1-ETHANONE is a complex organic compound that combines the structural features of phenothiazine and pyrazole. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties . The incorporation of a difluoromethyl group into the pyrazole ring enhances the compound’s stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-10H-PHENOTHIAZIN-2-YL)-1-ETHANONE typically involves multiple steps:
Formation of Phenothiazine Core: Phenothiazine is synthesized from diphenylamine through classical condensation with sulfur and iodine.
Difluoromethylation: The difluoromethyl group is introduced into the pyrazole ring using difluoromethylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(10-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-10H-PHENOTHIAZIN-2-YL)-1-ETHANONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Scientific Research Applications
1-(10-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-10H-PHENOTHIAZIN-2-YL)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(10-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-10H-PHENOTHIAZIN-2-YL)-1-ETHANONE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic agent.
Promethazine: Another phenothiazine derivative with antihistaminic activity.
Difluoromethylated Pyrazoles: Compounds with similar difluoromethyl groups, known for their stability and bioactivity.
Uniqueness
1-(10-{[1-(DIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-10H-PHENOTHIAZIN-2-YL)-1-ETHANONE is unique due to its combination of phenothiazine and difluoromethylated pyrazole, which imparts enhanced stability and diverse biological activities .
Properties
Molecular Formula |
C19H13F2N3O2S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[10-[2-(difluoromethyl)pyrazole-3-carbonyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H13F2N3O2S/c1-11(25)12-6-7-17-15(10-12)23(13-4-2-3-5-16(13)27-17)18(26)14-8-9-22-24(14)19(20)21/h2-10,19H,1H3 |
InChI Key |
RZSVVTFBKNTVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)C4=CC=NN4C(F)F |
Origin of Product |
United States |
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